molecular formula C11H12N2O2 B087659 1-[(dimethylamino)methyl]-1H-indole-2,3-dione CAS No. 13129-67-4

1-[(dimethylamino)methyl]-1H-indole-2,3-dione

Cat. No. B087659
CAS RN: 13129-67-4
M. Wt: 204.22 g/mol
InChI Key: QQWDVUJPHMCDTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indole derivatives often involves multistep reactions, starting from common precursors like indoleacetic acid or methyl indole-2-carboxylates. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoates can be prepared efficiently from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA), showcasing the foundational steps toward complex indole derivatization (Časar, Bevk, Svete, & Stanovnik, 2005).

Molecular Structure Analysis

Indole derivatives display varied molecular structures, which can be manipulated through different chemical reactions. For example, structural evaluations have been conducted on similar compounds, revealing intricate hydrogen bonding and molecular interactions, which are crucial for understanding their chemical behavior (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, leading to a broad range of products. For instance, the reaction of indole derivatives with (thio)ureas under acidic conditions or with carbocyclic and heterocyclic diketones illustrates their versatility in forming new chemical entities (Ornik, Čadež, Stanovnik, & Tislér, 1990).

Physical Properties Analysis

Physical properties like melting points, crystalline structure, and dipole moments are essential for characterizing indole derivatives. Studies have shown that even weak C-H...O interactions in the crystal lattice can significantly impact these properties (May, Destro, & Gatti, 2001).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as reactivity, stability, and interaction with different reagents, are critical for their application in synthesis and medicinal chemistry. For instance, the formation of novel pyrimidine derivatives from indole precursors illustrates the compound's chemical flexibility and potential for generating bioactive molecules (Ramadan, Rasheed, & Ashry, 2019).

Scientific Research Applications

Application 1: Green Chemistry

  • Summary of the Application: The compound methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which is structurally similar to the compound you mentioned, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
  • Results or Outcomes: The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%). Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .

Application 2: Crystallography

  • Summary of the Application: The crystal structure of a compound similar to the one you mentioned, specifically 1-((dimethylamino)(3-nitrophenyl)methyl)naphthalen-2-ol, was studied .
  • Methods of Application: The crystal structure was determined using X-ray diffraction .
  • Results or Outcomes: The compound crystallizes in the orthorhombic space group P 2 1 2 1 2 1 with unit cell parameters a = 9.5079 (19) Å, b = 18.423 (4) Å, c = 19.018 (4) Å .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-[(dimethylamino)methyl]-1H-indole-2,3-dione”, being an indole derivative, might also hold potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

1-[(dimethylamino)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-12(2)7-13-9-6-4-3-5-8(9)10(14)11(13)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWDVUJPHMCDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364879
Record name 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(dimethylamino)methyl]-1H-indole-2,3-dione

CAS RN

13129-67-4
Record name 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Pathak, R Saroj - World J. Pharm. Pharm. Sci, 2020 - researchgate.net
Object: In this study, we investigate the recent research on the antitumor activity of benzothiazole. Benzothiazole is an important molecule in a heterocyclic compound and has a wide …
Number of citations: 5 www.researchgate.net

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